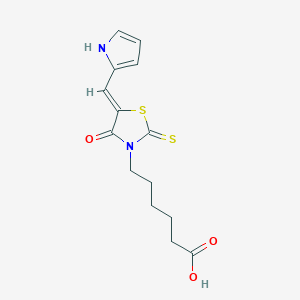

(Z)-6-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Description

(Z)-6-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a heterocyclic compound featuring a thiazolidinone core substituted with a pyrrole-derived methylene group and a hexanoic acid side chain. This molecule combines structural motifs associated with diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. Its Z-configuration at the methylene group is critical for its stereochemical stability and interaction with biological targets. Structural characterization of this compound often employs X-ray crystallography and refinement tools like SHELXL and SHELXT, which enable precise determination of bond lengths, angles, and stereochemistry .

Properties

IUPAC Name |

6-[(5Z)-4-oxo-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c17-12(18)6-2-1-3-8-16-13(19)11(21-14(16)20)9-10-5-4-7-15-10/h4-5,7,9,15H,1-3,6,8H2,(H,17,18)/b11-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHECTDOKOPGBLM-LUAWRHEFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-6-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a thiazolidinone derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : Thiazolidinone with a pyrrole moiety.

- Functional Groups : Contains a hexanoic acid chain, a thioxothiazolidin moiety, and a methylene bridge.

Molecular Formula

The molecular formula of the compound is .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation .

- Antioxidant Activity : The thiazolidinone structure is known for its antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells .

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Pharmacological Effects

The pharmacological effects of this compound include:

- Anti-inflammatory Effects : Demonstrated through in vitro and in vivo models where the compound significantly reduced inflammation markers.

- Analgesic Activity : Exhibited pain-relieving properties comparable to standard analgesics in animal models .

Data Table: Biological Activity Overview

Study 1: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of this compound using a rat model. The results indicated a significant reduction in paw edema compared to the control group, with an effective dose showing comparable results to indomethacin, a well-known anti-inflammatory drug.

Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating moderate antibacterial activity. The study suggests that further modifications could enhance its efficacy against resistant strains .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to (Z)-6-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid exhibit potent antimicrobial properties. For instance, derivatives of thiazolidinones have shown effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae . The mechanism of action typically involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The thiazolidinone core is also associated with anticancer activity. Studies indicate that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell survival . The presence of the pyrrole group may enhance the selectivity and potency against specific cancer types.

Anti-inflammatory Effects

Compounds containing thiazolidinone structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound could be beneficial in treating inflammatory diseases.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives of thiazolidinones, including those with pyrrole substituents, showcased their structural elucidation using techniques like NMR and mass spectrometry. The synthesized compounds were evaluated for their antimicrobial activity against various pathogens, revealing promising results .

Case Study 2: Anticancer Screening

In another investigation, a series of thiazolidinone derivatives were screened against multiple cancer cell lines, including breast and lung cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to further exploration into their mechanisms of action .

Comparison with Similar Compounds

Structural Analogues

Below is a comparison with structurally related derivatives:

Key Differences :

- Substituent Complexity: The target compound’s pyrrole-methylene group contrasts with the coumarin-pyrimidinone hybrids in 4i and 4j, which exhibit extended π-conjugation for enhanced photophysical properties .

- Side Chain: The hexanoic acid chain in the target compound may improve solubility and membrane permeability compared to the rigid tetrazole linkages in 4i and 4j.

Research Findings and Limitations

- Structural Insights : SHELXL refinements confirm the Z-configuration’s stability in the target compound, a feature absent in analogues like 4i/4j .

- Data Gaps : Quantitative bioactivity data (e.g., IC₅₀ values) for the target compound are unavailable in the provided evidence, unlike 4i/4j, which report moderate antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.